molecular formula C11H14N2O3 B4846541 N-(3-methoxybenzyl)-N'-methylethanediamide

N-(3-methoxybenzyl)-N'-methylethanediamide

Cat. No. B4846541
M. Wt: 222.24 g/mol
InChI Key: BPOHOXZWDJNMAW-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-N'-methylethanediamide, also known as MMEDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMEDA is a derivative of ethylenediamine and has been found to exhibit promising properties in drug development, catalysis, and material science.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-N'-methylethanediamide involves its interaction with target enzymes and receptors. N-(3-methoxybenzyl)-N'-methylethanediamide has been found to bind to the active site of enzymes and inhibit their activity. It has also been found to interact with receptors and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-methoxybenzyl)-N'-methylethanediamide depend on its target enzyme or receptor. N-(3-methoxybenzyl)-N'-methylethanediamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects through its interaction with various enzymes and receptors.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-methoxybenzyl)-N'-methylethanediamide in lab experiments include its high purity and stability, as well as its ease of synthesis. However, the limitations of using N-(3-methoxybenzyl)-N'-methylethanediamide include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

Future research on N-(3-methoxybenzyl)-N'-methylethanediamide could focus on its potential applications in drug development, catalysis, and material science. Studies could also investigate the safety and efficacy of N-(3-methoxybenzyl)-N'-methylethanediamide in vivo and its potential use as a therapeutic agent in various diseases. Additionally, research could explore the synthesis of new derivatives of N-(3-methoxybenzyl)-N'-methylethanediamide with improved properties and applications.

Scientific Research Applications

N-(3-methoxybenzyl)-N'-methylethanediamide has been extensively studied for its potential applications in drug development. It has been found to exhibit inhibitory activity against various enzymes and receptors, making it a promising candidate for the development of new drugs. N-(3-methoxybenzyl)-N'-methylethanediamide has also been studied for its potential use as a catalyst in organic reactions.

properties

IUPAC Name

N'-[(3-methoxyphenyl)methyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-12-10(14)11(15)13-7-8-4-3-5-9(6-8)16-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOHOXZWDJNMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-N'-methylethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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